molecular formula C26H50O2 B1582417 9-Octadecenoic acid (9Z)-, isooctyl ester CAS No. 26761-50-2

9-Octadecenoic acid (9Z)-, isooctyl ester

Cat. No.: B1582417
CAS No.: 26761-50-2
M. Wt: 394.7 g/mol
InChI Key: SAUIGQBKPDQYHL-QXMHVHEDSA-N
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Description

. It is a colorless to pale yellow liquid with a molecular formula of C26H50O2 and a molecular weight of 394.684 g/mol. This compound is primarily used in various industrial applications, including as an emulsifier, lubricant, and in the production of cosmetics and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The most common method for synthesizing 9-Octadecenoic acid (9Z)-, isooctyl ester is through the esterification of oleic acid with isooctyl alcohol. This reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Enzymatic Esterification: Another method involves using lipase enzymes to catalyze the esterification reaction at milder conditions, which can be more environmentally friendly and produce fewer by-products.

Industrial Production Methods: In industrial settings, the esterification reaction is often carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality. The reaction mixture is then purified through distillation to remove excess alcohol and unreacted acid, yielding the desired ester.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroperoxides and epoxides.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid components.

  • Hydrolysis: Hydrolysis of the ester can be achieved using strong acids or bases, resulting in the formation of oleic acid and isooctyl alcohol.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, ozone, or metal catalysts (e.g., palladium) under controlled conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed:

  • Oxidation: Hydroperoxides, epoxides, and carboxylic acids.

  • Reduction: Oleic acid and isooctyl alcohol.

  • Hydrolysis: Oleic acid and isooctyl alcohol.

Scientific Research Applications

9-Octadecenoic acid (9Z)-, isooctyl ester has various scientific research applications, including:

  • Chemistry: Used as a model compound in studying esterification reactions and lipid chemistry.

  • Biology: Investigated for its role in cell membrane structure and function.

  • Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

  • Industry: Employed as an emulsifier in cosmetics, lubricants, and food products.

Mechanism of Action

The mechanism by which 9-Octadecenoic acid (9Z)-, isooctyl ester exerts its effects involves its interaction with cell membranes and lipid bilayers. The ester can integrate into cell membranes, affecting membrane fluidity and permeability. It may also act as a precursor for bioactive lipids that participate in signaling pathways.

Molecular Targets and Pathways Involved:

  • Cell Membranes: Modulates membrane properties and interactions with membrane-bound proteins.

  • Signaling Pathways: Involved in lipid signaling pathways that regulate cellular processes such as inflammation and apoptosis.

Comparison with Similar Compounds

  • Oleic Acid Methyl Ester: Derived from oleic acid and methanol.

  • Stearic Acid Esters: Derived from stearic acid and various alcohols.

  • Palmitic Acid Esters: Derived from palmitic acid and alcohols.

Properties

CAS No.

26761-50-2

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

6-methylheptyl (Z)-octadec-9-enoate

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11-

InChI Key

SAUIGQBKPDQYHL-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C

26761-50-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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